5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid
CAS No.:
Cat. No.: VC16189351
Molecular Formula: C15H10F4O2
Molecular Weight: 298.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10F4O2 |
|---|---|
| Molecular Weight | 298.23 g/mol |
| IUPAC Name | 2-[4-fluoro-2-[2-(trifluoromethyl)phenyl]phenyl]acetic acid |
| Standard InChI | InChI=1S/C15H10F4O2/c16-10-6-5-9(7-14(20)21)12(8-10)11-3-1-2-4-13(11)15(17,18)19/h1-6,8H,7H2,(H,20,21) |
| Standard InChI Key | QKEGSLFYMIJEIN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)CC(=O)O)C(F)(F)F |
Introduction
5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid is a complex organic compound belonging to the class of trifluoromethyl-substituted aromatic compounds. Its chemical formula is associated with the CAS number 239135-52-5. This compound features a biphenyl backbone with a fluoro and trifluoromethyl group, which significantly enhances its chemical reactivity and biological activity. It is classified as a carboxylic acid derivative due to the presence of the acetic acid functional group.
Synthesis of 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid
The synthesis of this compound typically involves the use of trifluoroacetic acid in the presence of a suitable catalyst to introduce the trifluoromethyl group onto the biphenyl structure. The final product can be purified through silica gel chromatography, yielding a high-purity compound suitable for further applications.
Synthesis Steps:
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Starting Materials: Biphenyl derivatives and trifluoroacetic acid.
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Catalyst Selection: A suitable catalyst is chosen to facilitate the introduction of the trifluoromethyl group.
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Reaction Conditions: The reaction is typically carried out under controlled conditions to optimize yield and purity.
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Purification: Silica gel chromatography is used to achieve high purity.
Biological Activity and Applications
The compound's unique fluorinated structure enhances its stability and bioavailability, making it a potential candidate for applications in drug formulation and materials science. Quantitative structure-activity relationship (QSAR) studies are often employed to predict its biological activity based on structural attributes.
Potential Applications:
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Pharmaceuticals: As an intermediate in drug synthesis due to its enhanced stability and bioavailability.
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Materials Science: Utilization in materials with improved performance characteristics.
Research Findings and Future Directions
Research on 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid is primarily focused on its potential applications in scientific research. The compound's ability to participate in various chemical reactions makes it a valuable intermediate for synthesizing derivatives with enhanced biological properties.
Future Research Directions:
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Biological Activity Studies: Further investigation into its biological activity and potential therapeutic applications.
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Materials Science Applications: Exploration of its use in developing materials with improved properties.
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